molecular formula C9H19N3O B1468414 2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide CAS No. 1250710-34-9

2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B1468414
CAS No.: 1250710-34-9
M. Wt: 185.27 g/mol
InChI Key: ZMXRKEGUANZMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide is a chemical compound with a unique structure that includes a pyrrolidine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide typically involves the reaction of 3-aminopyrrolidine with isopropyl acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol hydrochloride: This compound has a similar structure but includes a pyrimidin-4-ol group.

    2-(3-aminopyrrolidin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one: Another related compound with a dihydropyrimidin-4-one group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from these similar compounds.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(2)11-9(13)6-12-4-3-8(10)5-12/h7-8H,3-6,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXRKEGUANZMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
Reactant of Route 5
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.